Cas no 150378-17-9 (Indinavir)

Indinavir structure
Nom du produit:Indinavir
Numéro CAS:150378-17-9
Le MF:C36H47N5O4
Mégawatts:613.789489030838
MDL:MFCD00866938
CID:65199
PubChem ID:5362440
Indinavir Propriétés chimiques et physiques
Nom et identifiant
-
- Indinavir
- (1(1S,2R),5(S))-2,3,5-Trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-D-erythro-pentonamide
- H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-Nh2
- Indinavir See I525000
- (1(1S,2R),5(S))-2,3,5-Trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tertbutyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
- L735524
- L-735524
- MK639
- MK-639
- N-[2(R)-hydroxy-1(S)-indanyl]-5-{[2(S)-tert-butylaminocarbonyl]-4-(3-pyridylmethyl)piperazino}-4(S)-hydroxy-2(R)-phenylmethylpentanamide
- Indinavir&Int.
- MK-639:Cfixivan
- (1(1S,2R)5(S))-2,3,5-TRIDEOXY-N-(2,3-DIHYDRO-2HYDROXY-1H-INDEN-1-YI)-
- [I(1S,2R),5(S)]-2,3,5-Trideoxy-N-(2,3.Dihydro-2-hydrox-Lh-inden-1-y1)-5-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide
- Indinavir & IL-28A
- HY-B0689
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-, (1(1S,2R),5(S))-
- INDINAVIR [INN]
- NCGC00159460-03
- UNII-9MG78X43ZT
- 1sgu
- KS-5060
- BDBM517
- Indinavir & Interferon lambda-2
- Indinavir (*1:1 Sulfate salt*)
- 2bpx
- AC-20034
- BUTYLAMINOCARBONYL)-4(3-PYRIDYLMETHYL)PIPERAZINO]-4(S)-HYDROXY-2(R)-PHENYLMETHYLPENTANAMIDE
- BIDD:GT0378
- J-008694
- Indinavir & Interferon lambda-3
- AB00698241-07
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-
- 2avs
- NCGC00159460-13
- BDBM50067593
- Indinavir System Suitability
- 1sdt
- Indinavir & IL-28B
- INDINAVIR [MI]
- 1sdu
- Indinavir & Interleukin 28B
- Indinavir & Interleukin 28A
- 2avo
- 1hsg
- 1sdv
- N-[2(R)-HYDROXY-1(S)-INDANYL]-5-[(2(S)-TERTIARY
- 2-benzyl-5-[(2S)-2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethyl)piperazin-1-yl]-2,3,5-trideoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-D-erythro-pentonamide
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide (non-preferred name)
- AM84463
- L-735, 524
- Propolis+Indinavir
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxyindan-1-yl]amino]-5-oxo-pentyl]-N-tert-butyl-4-(3-pyridylmethyl)piperazine-2-carboxamide
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
- Indinavir [USAN:INN:BAN]
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
- Indinavir & IFNL3
- 1hsh
- 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide sulfate
- SCHEMBL6317
- 1k6c
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butyl-4-[(pyridin-3-yl)methyl]piperazine-2-carboxamide
- L735,524
- CHEBI:44032
- Indinavir, 19
- Compound J
- BIDD:PXR0141
- Indinavir & IFNL1
- NCGC00159460-01
- Crixivan
- DB00224
- NCGC00159460-10
- 2avv
- Indinavir & IL-29
- RS-253
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
- 150378-17-9
- N-[2(R)-HYDROXY-1(S)-INDANYL]-5-[(2(S)-TERTIARY BUTYLAMINOCARBONYL)-4(3-PYRIDYLMETHYL)PIPERAZINO]-4(S)-HYDROXY-2(R)-PHENYLMETHYLPENTANAMIDE
- Indinavir & IFNL2
- AKOS000280989
- Propolis & 4-Hydroxy-N-(2-hydroxy-2,3-dihydro-1H-1-indanyl)-N'-(1,1-dimethylethyl)-2-phenylmethyl-5-[4-(3-pyridylmethyl)-1-piperzinyl]hexanediamide
- Indinavir anhydrous
- INDINAVIR [WHO-DD]
- GTPL12684
- AT13874
- DTXSID4043802
- Indinavir & Interleukin 29
- C07051
- Indinavir & Interferon lambda-1
- Q425490
- L 735,524
- 9MG78X43ZT
- (.ALPHA.R,.GAMMA.S,2S)-.ALPHA.-BENZYL-2-(TERT-BUTYLCARBAMOYL)-.GAMMA.-HYDROXY-N-((1S,2R)-2-HYDROXY-1-INDANYL)-4-(3-PYRIDYLMETHYL)-1-PIPERAZINEVALERAMIDE
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-
- EN300-19767270
- (S)-1-((2S,4R)-4-benzyl-2-hydroxy-5-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ylamino)-5-oxopentyl)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
- 1c6y
- Crixivan (TM)
- CHEMBL115
- BRD-K33226500-001-01-0
- Indinavir?
-
- MDL: MFCD00866938
- Piscine à noyau: InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
- La clé Inchi: CBVCZFGXHXORBI-PXQQMZJSSA-N
- Sourire: O=C([C@@H](C[C@H](O)CN(CCN(CC1=CN=CC=C1)C2)[C@@H]2C(NC(C)(C)C)=O)CC3=CC=CC=C3)N[C@H]4C(C=CC=C5)=C5C[C@H]4O
Propriétés calculées
- Qualité précise: 613.36300
- Masse isotopique unique: 613.362805
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 45
- Nombre de liaisons rotatives: 14
- Complexité: 952
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 118
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: 2.8
Propriétés expérimentales
- Dense: 1.25
- Point de fusion: 150-159°C
- Point d'ébullition: 877.9°C at 760 mmHg
- Point d'éclair: 484.7 °C
- Indice de réfraction: 1.636
- Le PSA: 118.03000
- Le LogP: 3.52450
- Rotation spécifique: +24.1° (c=0.0133, chloroform)
Indinavir Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
Indinavir PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC8906-1 g |
Indinavir |
150378-17-9 | >98% | 1g |
$1400.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56860-10mg |
Indinavir |
150378-17-9 | 98% | 10mg |
¥902.00 | 2023-09-07 | |
TRC | I525001-10mg |
Indinavir |
150378-17-9 | 10mg |
$425.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1314518-5mg |
D-erythro-Pentonamide, 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)- |
150378-17-9 | 98%(HPLC)powder | 5mg |
$130 | 2024-06-07 | |
TRC | I525001-1mg |
Indinavir |
150378-17-9 | 1mg |
$69.00 | 2023-05-18 | ||
Key Organics Ltd | KS-5060-5MG |
Indinavir |
150378-17-9 | >97% | 5mg |
£63.00 | 2025-02-08 | |
DC Chemicals | DC8906-100mg |
Indinavir |
150378-17-9 | >98% | 100mg |
$350.0 | 2023-09-15 | |
Aaron | AR001N8U-10mg |
D-erythro-Pentonamide, 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)- |
150378-17-9 | 98% | 10mg |
$235.00 | 2025-02-11 | |
DC Chemicals | DC8906-250mg |
Indinavir |
150378-17-9 | >98% | 250mg |
$700.0 | 2023-09-15 | |
Ambeed | A858427-100mg |
(S)-1-((2S,4R)-4-Benzyl-2-hydroxy-5-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-5-oxopentyl)-N-(tert-butyl)-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
150378-17-9 | 98+% | 100mg |
$946.0 | 2024-06-01 |
Indinavir Littérature connexe
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
-
Song Luo,Kaifang Huang,Xiaoyu Zhao,Yalong Cong,John Z. H. Zhang,Lili Duan Nanoscale 2021 13 8313
-
Peng Sang,Shu-Hui Tian,Zhao-Hui Meng,Li-Quan Yang RSC Adv. 2020 10 15775
-
Antonia F. Stepan,Vincent Mascitti,Kevin Beaumont,Amit S. Kalgutkar Med. Chem. Commun. 2013 4 631
-
Nuno M. T. Louren?o,Susana Barreiros,Carlos A. M. Afonso Green Chem. 2007 9 734
150378-17-9 (Indinavir) Produits connexes
- 157810-81-6(Indinavir sulfate)
- 1443054-88-3(tert-butyl N-6-(aminooxy)hexylcarbamate)
- 1392212-71-3(7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride)
- 485821-98-5(6,8-dimethyl-4-(piperidin-1-yl)methyl-2H-chromen-2-one)
- 2034284-60-9(2,2-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one)
- 142997-31-7(Suc-Ala-Leu-Pro-Phe-Amc)
- 1706464-33-6(Cyclopropyl-(5-iodo-6-trifluoromethyl-pyrimidin-4-yl)-amine)
- 1803855-09-5(2,4-Diiodo-6-hydroxybenzamide)
- 1551199-64-4(3-amino-1-(2,3-dihydroxypropyl)-1,2-dihydropyridin-2-one)
- 1171086-33-1(5-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:150378-17-9)Indinavir

Pureté:99%
Quantité:100mg
Prix ($):851.0